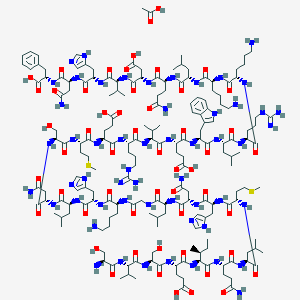
10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride
Übersicht
Beschreibung
The compound seems to be a derivative of phenothiazine, which is a type of organic compound. Phenothiazines are often used in the production of drugs, particularly antipsychotic medications . The “10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxy” part of the compound suggests that it has a dimethylamino group and a methoxy group attached to the phenothiazine core.
Wissenschaftliche Forschungsanwendungen
Management of Psychosis
Methotrimeprazine is used in the management of psychosis, particularly those of schizophrenia . It has pharmacological activity similar to that of both chlorpromazine and promethazine .
Treatment of Manic Phases of Bipolar Disorder
This compound is also used in the management of manic phases of bipolar disorder . Its central nervous system effects resemble those of chlorpromazine .
Management of Amnesia
Methotrimeprazine is used in the management of amnesia . It has the histamine-antagonist properties of the antihistamines .
Management of Anxiety
This compound is also used in the management of anxiety . It has the histamine-antagonist properties of the antihistamines .
Symptomatic Treatment of Cancer Pain
Methotrimeprazine is used in palliative care for the symptomatic treatment of cancer pain . It has the histamine-antagonist properties of the antihistamines .
Treatment of Nausea and Vomiting
Methotrimeprazine is used in the treatment of nausea and vomiting . It has been shown to improve nausea/vomiting in palliative care patients when administered at low doses .
Symptomatic Treatment of Phantom Limb Pain
This compound is also used in the symptomatic treatment of phantom limb pain . It has the histamine-antagonist properties of the antihistamines .
Symptomatic Treatment of Post-Herpetic Neuralgia
Methotrimeprazine is used in the symptomatic treatment of post-herpetic neuralgia . It has the histamine-antagonist properties of the antihistamines .
Wirkmechanismus
Target of Action
Methotrimeprazine, also known as rac Methotrimeprazine Hydrochloride, primarily targets dopamine receptors in the brain . It acts as an antagonist, meaning it blocks these receptors and prevents dopamine from binding to them . In addition to dopamine receptors, Methotrimeprazine also binds to 5HT2 (serotonin) receptors , which may contribute to its antipsychotic effects .
Biochemical Pathways
Methotrimeprazine has antagonist actions at multiple neurotransmitter receptor sites, including dopaminergic, cholinergic, serotonin, and histamine receptors . By blocking these receptors, Methotrimeprazine can influence several biochemical pathways in the brain, leading to a reduction in symptoms of psychosis and manic phases of bipolar disorder .
Result of Action
The molecular and cellular effects of Methotrimeprazine’s action result in its antipsychotic effects. By blocking dopamine and 5HT2 receptors, Methotrimeprazine can help to normalize the balance of neurotransmitters in the brain . This can reduce symptoms of psychosis and manic phases of bipolar disorder .
Action Environment
The action, efficacy, and stability of Methotrimeprazine can be influenced by various environmental factors. For example, the presence of other drugs can affect Methotrimeprazine’s effectiveness through drug-drug interactions. Additionally, individual factors such as a person’s age, weight, genetics, and overall health status can also influence how Methotrimeprazine works in the body .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGFPIWRAEFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924552 | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride | |
CAS RN |
4185-80-2, 1236-99-3 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levomepromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)


![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)






